Superior Neuraminidase Inhibition vs. Structurally Related Phloroglucinol Filixic Acid ABA and Clinical Standard Oseltamivir
In a direct head-to-head enzymatic assay against H5N1 influenza neuraminidase, dryocrassin ABBA exhibited an IC₅₀ of 18.59 ± 4.53 μM, representing a 1.59-fold greater potency than the structurally related phloroglucinol filixic acid ABA (IC₅₀ = 29.57 ± 2.48 μM) [1]. Additionally, in a separate study evaluating activity against drug-resistant H7N9 Anhui neuraminidase, dryocrassin ABBA (IC₅₀ = 3.6 μM) demonstrated 2.67-fold superior inhibitory activity compared to the standard-of-care neuraminidase inhibitor oseltamivir (OSV, IC₅₀ = 9.6 μM) [2].
| Evidence Dimension | Influenza neuraminidase (NA) inhibitory activity |
|---|---|
| Target Compound Data | H5N1 NA IC₅₀ = 18.59 ± 4.53 μM; H7N9 Anhui NA IC₅₀ = 3.6 μM |
| Comparator Or Baseline | Filixic acid ABA: H5N1 NA IC₅₀ = 29.57 ± 2.48 μM; Oseltamivir (OSV): H7N9 Anhui NA IC₅₀ = 9.6 μM |
| Quantified Difference | 1.59-fold more potent than filixic acid ABA; 2.67-fold more potent than OSV |
| Conditions | In vitro NA enzymatic assay; recombinant H5N1 and H7N9 Anhui neuraminidase proteins |
Why This Matters
The 2.67-fold potency advantage over oseltamivir against drug-resistant H7N9 neuraminidase directly informs selection for antiviral screening programs targeting resistant influenza strains.
- [1] Wang, J., et al. (2017). Anti-Influenza Virus (H5N1) Activity Screening on the Phloroglucinols from Rhizomes of Dryopteris crassirhizoma. Molecules, 22(3), 431. View Source
- [2] Li, B., et al. (2019). Total synthesis of dryocrassin ABBA and its analogues with potential inhibitory activity against drug-resistant neuraminidases. Bioorganic & Medicinal Chemistry, 27(17), 3846-3852. View Source
